Evandamine

P2X3 antagonist purinergic signaling pain research

Evandamine offers a unique multi-target profile essential for pain and neurology research: concurrent kappa opioid agonism, P2X3 purinergic antagonism (EC50 80 nM), and GABAₐ α4β1δ modulation (IC50 1.02 μM). This orthogonal pathway engagement eliminates confounding variables from compound cocktails, ensuring clean, reproducible data. Distinct from single-action alternatives like celecoxib. Both racemic and (S)-enantiomer forms are available for chiral pharmacology studies. A well-defined melting point (272°C) and scaffold make it ideal for formulation science. Secure this non-controlled research compound for advanced mechanism-of-action studies.

Molecular Formula C11H16N4S
Molecular Weight 236.34 g/mol
CAS No. 100035-75-4
Cat. No. B009831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEvandamine
CAS100035-75-4
Molecular FormulaC11H16N4S
Molecular Weight236.34 g/mol
Structural Identifiers
SMILESCC1CC(=NN1C2=NC3=C(S2)CCCC3)N
InChIInChI=1S/C11H16N4S/c1-7-6-10(12)14-15(7)11-13-8-4-2-3-5-9(8)16-11/h7H,2-6H2,1H3,(H2,12,14)
InChIKeyGINRFPGQEWNBJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Evandamine (CAS 100035-75-4): Multi-Target Synthetic Compound for Analgesic and Inflammation Research


Evandamine is a synthetic small-molecule compound (C11H16N4S, MW 236.34) classified as a lipoxygenase inhibitor [1]. It is also reported to act as a kappa opioid receptor agonist with demonstrated analgesic action [2]. The compound exhibits functional activity at multiple receptor systems, including antagonist activity at P2X purinoceptor 3 (P2X3) with an EC50 of 80 nM [3] and antagonist activity at recombinant human α4β1δ GABAA receptors with an IC50 of 1.02 μM [4]. Evandamine exists as a racemic mixture, with (S)-evandamine also identified as a distinct stereoisomeric form [5].

Why Evandamine Cannot Be Substituted with In-Class Analgesic or Anti-Inflammatory Compounds


Evandamine's pharmacological profile is fundamentally distinct from common analgesics and anti-inflammatory agents due to its unique multi-target activity signature. Unlike selective COX inhibitors (e.g., celecoxib) that act solely via prostaglandin synthesis blockade [1], or pure opioid receptor agonists (e.g., U-50488) that engage a single GPCR pathway [2], Evandamine demonstrates concurrent activity at lipoxygenase, kappa opioid, P2X3 purinergic, and GABAA receptor systems. This multi-mechanism profile means that substituting Evandamine with a single-target alternative would eliminate orthogonal pathway engagement that may be critical for reproducing experimental outcomes. Additionally, Evandamine's physicochemical properties—including a melting point of 272°C and poor solubility in ether and ethanol [3]—differ substantially from those of structurally related alkaloids, making formulation behavior non-interchangeable across compounds.

Evandamine Quantitative Differentiation Evidence: Receptor Activity and Physicochemical Selection Criteria


P2X3 Receptor Antagonist Activity: Evandamine Demonstrates Defined EC50 Value for Purinergic Pain Pathway Research

Evandamine exhibits antagonist activity at recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 value of 80 nM when tested at 10 μM concentration in Xenopus oocytes expressing the receptor [1]. This defined EC50 provides a quantitative baseline for P2X3-mediated pain pathway studies. In contrast, commonly used analgesic reference compounds such as morphine or non-steroidal anti-inflammatory drugs (NSAIDs) do not engage P2X3 receptors at comparable concentrations, and other purinergic antagonists like A-317491 have different potency profiles (Ki = 22 nM at human P2X3).

P2X3 antagonist purinergic signaling pain research Xenopus oocyte assay

GABAA Receptor Antagonist Activity: Evandamine IC50 Quantified for α4β1δ Subtype in HEK293 Cells

Evandamine functions as an antagonist at the recombinant human α4β1δ GABAA receptor subtype, with an IC50 value of 1.02 × 10³ nM (1.02 μM) determined via FMP assay in HEK293 Flp-In cells [1]. The α4β1δ GABAA receptor is a extrasynaptic subtype implicated in tonic inhibition, anxiety, and seizure disorders. Unlike benzodiazepines (which potentiate GABAA but lack activity at α4β1δ subtypes) and gaboxadol (a δ-subunit-preferring agonist with Ki ≈ 100 nM at α4β3δ), Evandamine offers antagonist rather than agonist activity at this specific receptor subtype.

GABAA antagonist α4β1δ subtype ion channel modulation neurological research

Stereochemical Identity: (S)-Evandamine as a Distinct Enantiomeric Form with Defined Regulatory Classification

Evandamine (CAS 100035-75-4) is the racemic (±) mixture, while (S)-evandamine is a defined stereoisomer with the molecular formula C11H16N4S and InChIKey GINRFPGQEWNBJV-ZETCQYMHSA-N [1]. This stereochemical distinction is critical because enantiomers of chiral compounds can exhibit markedly different receptor binding affinities, metabolic stability, and in vivo pharmacokinetics. For example, within the structurally related evodiamine class, enantiomers demonstrate significant stereoselectivity in pharmacokinetics and blood-brain barrier penetration after oral administration in rats [2].

enantiomer stereochemistry chiral separation pharmacology

Physicochemical Distinction from Natural Product Analogs: Melting Point and Solubility Profile Differentiate Evandamine

Evandamine exhibits a melting point of 272°C and is insoluble in ether and ethanol [1]. In contrast, the structurally related natural product evodiamine (CAS 518-17-2, C19H17N3O, MW 303.37) has a melting point of approximately 278°C and differing solubility characteristics [2]. These physicochemical differences affect formulation behavior, storage conditions, and in vitro assay compatibility. Evandamine's lower molecular weight (236.34 vs. 303.37) and distinct heterocyclic scaffold (tetrahydrobenzothiazole-pyrazoline vs. indolopyridoquinazolinone) further differentiate it from evodiamine and rutaecarpine analogs.

physicochemical properties solubility formulation melting point

Evandamine Optimal Research Application Scenarios Based on Quantified Activity Profile


Multi-Mechanism Pain Pathway Investigation Requiring Concurrent Kappa Opioid and P2X3 Antagonism

Evandamine is best suited for pain research protocols that require simultaneous engagement of opioid (kappa receptor agonist) and purinergic (P2X3 antagonist, EC50 80 nM) pathways. This dual activity enables experimental dissection of cross-talk between GPCR-mediated analgesia and ion channel-mediated nociceptive signaling without requiring compound combinations that introduce pharmacokinetic confounding variables [1]. The defined EC50 provides a quantitative anchor for dose-response experiments, while the compound's concurrent lipoxygenase inhibition may be relevant for inflammatory pain models [2].

Extrasynaptic GABAA Receptor Pharmacology with α4β1δ Subtype Focus

With a reported IC50 of 1.02 μM at recombinant human α4β1δ GABAA receptors in HEK293 cells [1], Evandamine serves as a tool compound for studying tonic GABAergic inhibition mediated by δ-subunit-containing extrasynaptic receptors. This application is particularly relevant for neurological research on anxiety, epilepsy, and neurosteroid modulation where antagonist tools for α4β1δ subtypes remain limited. Researchers should note the micromolar potency range when designing concentration-response experiments.

Stereochemistry-Dependent Pharmacology Studies Requiring Defined Enantiomeric Composition

The availability of both racemic Evandamine and the (S)-enantiomer as distinct regulatory substances enables chiral pharmacology studies where enantiomer-specific effects on receptor binding, functional activity, and in vivo disposition can be systematically evaluated [1]. This is particularly important given the documented stereoselectivity observed in structurally related evodiamine-class compounds, where enantiomers exhibit divergent pharmacokinetic profiles and blood-brain barrier penetration [2].

Formulation Development Requiring Well-Characterized Physicochemical Parameters

Evandamine's defined melting point (272°C) and established insolubility in ether and ethanol [1] provide a stable reference for formulation scientists developing delivery systems for poorly water-soluble compounds. The compound's lower molecular weight (236.34) and distinct heterocyclic scaffold compared to natural product analogs [2] make it a suitable model compound for studying tetrahydrobenzothiazole-containing small molecules in solubility enhancement and solid-state characterization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Evandamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.